Optical Rotation Defines Chiral Purity
The (R)-enantiomer exhibits a specific optical rotation ([α]²⁰/D) of +56 ± 2° (c = 1.8, CH₂Cl₂), a precise value that directly quantifies its stereochemical purity and distinguishes it from the (S)-enantiomer, which has an equal and opposite rotation [1]. This parameter is a standard for verifying batch-to-batch consistency and ensuring the correct enantiomer is being utilized in a chiral synthesis.
| Evidence Dimension | Specific Optical Rotation ([α]²⁰/D) |
|---|---|
| Target Compound Data | +56 ± 2° (c = 1.8, CH₂Cl₂) |
| Comparator Or Baseline | Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (CAS 7622-21-1): -56 ± 2° (c = 1.8, CH₂Cl₂) |
| Quantified Difference | 112° difference in sign and magnitude |
| Conditions | Concentration c = 1.8 in methylene chloride (CH₂Cl₂) at 20°C |
Why This Matters
This quantitative difference is a fundamental quality control (QC) measure for procurement, ensuring the correct stereoisomer is received and preventing costly synthetic failures due to enantiomeric mismatch.
- [1] Neta Scientific. (2022). Product 41359-5G: Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate, 96.5% (GC). View Source
